molecular formula C6H7ClN2O B595835 O-[(6-chloropyridin-2-yl)methyl]hydroxylamine CAS No. 184870-71-1

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine

Cat. No.: B595835
CAS No.: 184870-71-1
M. Wt: 158.585
InChI Key: NQCYCCWEXWKKIV-UHFFFAOYSA-N
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Description

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine: is a chemical compound with the molecular formula C6H7ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloropyridine ring and a hydroxylamine group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[(6-chloropyridin-2-yl)methyl]hydroxylamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-[(6-chloropyridin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity .

Comparison with Similar Compounds

  • 6-chloropyridin-2-ylmethanamine
  • 6-chloropyridin-2-ylmethylamine
  • 6-chloropyridin-2-ylmethylhydrazine

Comparison: O-[(6-chloropyridin-2-yl)methyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to its analogs. For example, while 6-chloropyridin-2-ylmethanamine and 6-chloropyridin-2-ylmethylamine primarily undergo amine-based reactions, this compound can participate in a broader range of chemical transformations, including oxidation and substitution reactions .

Properties

IUPAC Name

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCYCCWEXWKKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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